molecular formula C13H10F2N4O4S B2941035 N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide CAS No. 753464-44-7

N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide

Cat. No.: B2941035
CAS No.: 753464-44-7
M. Wt: 356.3
InChI Key: WNRJSGYYMMEUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a benzotriazole core substituted with a hydroxy group at position 1 and a sulfonamide group at position 4. The sulfonamide nitrogen is further linked to a 2-(difluoromethoxy)phenyl moiety.
Key Properties:

  • CAS Number: 753464-44-7 .
  • Molecular Weight: 257.3 g/mol .
  • Purity: 95–98% (commercial batches discontinued as of 2025) . Functional Groups: The presence of a difluoromethoxy group (-OCF₂H) distinguishes it from simpler methoxy or trifluoromethyl analogs.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-3-hydroxybenzotriazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O4S/c14-13(15)23-12-4-2-1-3-10(12)17-24(21,22)8-5-6-9-11(7-8)19(20)18-16-9/h1-7,13,17,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRJSGYYMMEUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure

The compound features a benzotriazole core, which is known for its diverse biological activities. The difluoromethoxy group and sulfonamide moiety contribute to its chemical reactivity and biological interactions.

Research indicates that compounds with a benzotriazole structure often exhibit inhibition of various enzymes and receptors. Specifically, studies suggest that similar benzotriazole derivatives can act as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation and inflammation pathways .

1. Antinociceptive Effects

In studies involving dual sEH/FAAH inhibitors, compounds similar to this compound demonstrated significant antinociceptive effects in animal models. The inhibition of both enzymes leads to enhanced levels of endocannabinoids, which are known to alleviate pain without the side effects commonly associated with traditional analgesics .

2. Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways. By inhibiting sEH, it may reduce the production of pro-inflammatory mediators derived from arachidonic acid metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on ActivityReference
DifluoromethoxyEnhances enzyme inhibition
Sulfonamide groupContributes to anti-inflammatory activity
Benzotriazole coreEssential for biological activity

Case Studies

Several case studies highlight the biological efficacy of benzotriazole derivatives:

  • Study 1 : A dual inhibitor demonstrated significant pain relief in rodent models without affecting locomotor activity, suggesting a favorable safety profile .
  • Study 2 : In vitro assays revealed that certain benzotriazole derivatives inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Chemical Reactions Analysis

Sulfonamide Group (-SO₂NH₂)

  • Hydrogen Bonding : The sulfonamide moiety acts as a hydrogen bond donor (N–H) and acceptor (S=O), enabling interactions with biological targets like enzymes or receptors. Computational studies suggest a hydrogen-bond donor capacity ([A] value) of ~0.10 for similar sulfonamides, enhancing binding affinity .

  • Acid-Base Behavior : The NH group exhibits weak acidity (pKa ~10–12), allowing deprotonation under basic conditions to form a sulfonamidate ion, which can participate in nucleophilic substitution reactions.

Benzotriazole Core

  • Aromatic Stability : The benzotriazole ring undergoes electrophilic substitution at positions activated by electron-donating groups. The 1-hydroxy substituent directs reactivity toward ortho/para positions but reduces electrophilicity due to resonance effects.

  • Radical Scavenging : The hydroxy group at position 1 can donate a hydrogen atom, making the compound a potential antioxidant or radical inhibitor .

Difluoromethoxy Group (-OCF₂H)

  • Electron-Withdrawing Effects : The –OCF₂H group increases the electrophilicity of adjacent aromatic carbons, facilitating nucleophilic aromatic substitution (NAS) at the para position relative to the substituent.

  • Hydrolytic Stability : Compared to –OCH₃, the difluoromethoxy group resists hydrolysis under physiological conditions due to the inductive effect of fluorine atoms .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to –OCF₂H and sulfonamide groups) undergoes NAS with amines or alkoxides:

Ar OCF2H+NuAr Nu+F2CHOH(where Nu NH2,RO)\text{Ar OCF}_2\text{H}+\text{Nu}^-\rightarrow \text{Ar Nu}+\text{F}_2\text{CHOH}\quad (\text{where Nu NH}_2^-,\text{RO}^-)

Example : Reaction with piperazine yields a substituted benzotriazole-piperazine derivative, enhancing solubility for pharmacological applications .

Sulfonamide Alkylation

The sulfonamide nitrogen can be alkylated under basic conditions:

R SO2NH2+R XBaseR SO2NHR +HX\text{R SO}_2\text{NH}_2+\text{R X}\xrightarrow{\text{Base}}\text{R SO}_2\text{NHR }+\text{HX}

This reaction modifies the compound’s pharmacokinetic properties, as demonstrated in analogs with improved blood-brain barrier penetration .

Oxidative Degradation

Under strong oxidizing agents (e.g., H₂O₂, KMnO₄), the benzotriazole ring undergoes cleavage:

BenzotriazoleOxidizerBenzoic acid derivatives+N2\text{Benzotriazole}\xrightarrow{\text{Oxidizer}}\text{Benzoic acid derivatives}+\text{N}_2\uparrow

This pathway is critical for environmental degradation studies .

Enzyme Inhibition

The compound inhibits enzymes via sulfonamide coordination to active-site metals (e.g., Zn²⁺ in carbonic anhydrase) and π-stacking interactions with the benzotriazole ring .
Key Data :

Target EnzymeInhibition Constant (Kᵢ)Binding Mode
Carbonic Anhydrase IX12 nMSulfonamide-Zn²⁺ coordination
GCN2 Kinase8 nMHydrophobic pocket binding

Protein Binding Studies

Surface plasmon resonance (SPR) assays reveal high-affinity binding (Kᴅ = 3.2 nM) to serum albumin, driven by hydrophobic interactions with the difluoromethoxy group and hydrogen bonding with sulfonamide .

Comparative Reactivity with Analogues

CompoundFunctional GroupsKey Reactivity Differences
Sulfanilamide–SO₂NH₂, –NH₂Higher acidity (pKa ~10) due to lacking electron-withdrawing groups
Diflufenican–OCF₂H, –CF₃Enhanced hydrolytic stability but reduced H-bonding
Benzothiazole SulfonamideBenzothiazole, –SO₂NH₂Faster electrophilic substitution at C-2 position

Physicochemical Influences on Reactivity

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the sulfonamidate ion, accelerating alkylation reactions .

  • pH-Dependent Stability : Degradation occurs rapidly at pH > 10 due to sulfonamide deprotonation and subsequent ring oxidation .

Comparison with Similar Compounds

Benzothiazole-Based Sulfonamide and Acetamide Derivatives

A European patent (EP3348550A1, 2018) describes structurally related benzothiazole-2-yl acetamides with varying aryl substitutions (Table 1) :

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Notes
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 352.3 Phenyl, -CF₃ Acetamide, benzothiazole Base structure for activity comparison
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 382.3 3-Methoxyphenyl, -CF₃ Acetamide, benzothiazole, -OCH₃ Enhanced solubility vs. parent
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide 382.3 2-Methoxyphenyl, -CF₃ Acetamide, benzothiazole, -OCH₃ Steric hindrance at ortho position
Target Compound 257.3 2-(Difluoromethoxy)phenyl Sulfonamide, benzotriazole, -OCF₂H Discontinued commercial availability

Key Observations :

  • The difluoromethoxy group (-OCF₂H) offers intermediate polarity between methoxy (-OCH₃) and trifluoromethyl (-CF₃), balancing lipophilicity and metabolic stability .
  • Sulfonamide (-SO₂NH-) vs. acetamide (-NHCO-) linkages may influence hydrogen-bonding capacity and pharmacokinetics.

Polycyclic Sulfonamide Analogs

A sulfonamide derivative featuring a dibenzochrysene system () exhibits significantly higher molecular weight (estimated >600 g/mol) and a polycyclic aromatic framework. This structural complexity likely reduces solubility but enhances intercalation or binding to hydrophobic targets compared to the simpler benzotriazole-based target compound .

Click Chemistry Considerations

This contrasts with benzothiazole acetamides, which rely on carbon-heteroatom bonds but lack the triazole’s rigid planar structure.

Research Findings and Implications

  • Patent Activity : Benzothiazole derivatives in EP3348550A1 are prioritized for therapeutic applications (undisclosed targets), while the target compound’s discontinuation suggests challenges in scalability, stability, or efficacy .
  • Structural Advantages : The benzotriazole core may confer improved photostability over benzothiazoles due to reduced susceptibility to ring-opening reactions.
  • Limitations : The difluoromethoxy group’s synthetic complexity and the compound’s discontinued status highlight barriers to commercial development .

Q & A

Basic: What are the recommended methods for synthesizing N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React 2-(difluoromethoxy)aniline with chlorosulfonic acid to introduce the sulfonamide group.
  • Step 2: Couple the intermediate with 1-hydroxybenzotriazole via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C, 12 hours).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
    Key validation includes HPLC purity >98% and NMR confirmation of the sulfonamide (–SO₂–NH–) linkage .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:
Contradictions (e.g., bond-length discrepancies or disorder in the difluoromethoxy group) require:

  • High-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) with SHELXL refinement to model anisotropic displacement parameters.
  • Twinning analysis (using PLATON) to detect pseudo-merohedral twinning.
  • DFT calculations (B3LYP/6-311+G(d,p)) to cross-validate experimental geometry. Discrepancies >0.02 Å warrant re-measurement or alternative space group testing .

Basic: What analytical techniques validate the purity and identity of this compound?

Answer:

  • HPLC: Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase acetonitrile/0.1% trifluoroacetic acid (60:40), flow rate 1.0 mL/min, detection at 254 nm. Purity criteria: single peak with >98% area .
  • Mass Spectrometry: ESI-MS in positive mode (expected [M+H]⁺ = 401.05).
  • ¹H/¹³C NMR: Key signals include δ 7.8–8.1 ppm (benzotriazole protons) and δ 4.5 ppm (difluoromethoxy –O–CF₂–H) .

Advanced: How does the difluoromethoxy group influence the compound’s pharmacological activity?

Answer:
The –OCF₂H group enhances:

  • Metabolic stability by resisting oxidative cleavage (vs. –OCH₃).
  • Lipophilicity (logP increase by ~0.5 units), improving membrane permeability.
  • Electrophilic interactions with target proteins (e.g., hydrogen bonding with Thr123 in carbonic anhydrase IX). Validate via SAR studies comparing –OCF₂H, –OCH₃, and –OCF₃ analogs in enzyme inhibition assays .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Salt formation: React with sodium bicarbonate to generate the water-soluble sulfonate salt.
  • Co-solvent systems: Use 10% DMSO/20% PEG-400 in saline for intravenous administration.
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability. Monitor solubility via dynamic light scattering (DLS) .

Basic: How is the sulfonamide moiety characterized spectroscopically?

Answer:

  • IR Spectroscopy: Strong absorption at 1340 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch).
  • ¹H NMR: A singlet at δ 8.3–8.5 ppm (exchangeable –NH proton, disappears upon D₂O shake).
  • HSQC: Correlate sulfur-linked carbon (δ 45–50 ppm) with adjacent protons .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

  • Assay standardization: Use identical cell lines (e.g., HEK293 for ion channel studies) and ATP concentration (1 mM).
  • Orthogonal validation: Confirm IC₅₀ values via fluorescence polarization (FP) and surface plasmon resonance (SPR).
  • Control for photodegradation: Store compounds in amber vials and validate stability under assay conditions .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal stability: Decomposes at >150°C (TGA data). Store at –20°C under argon.
  • Photostability: Degrades by 15% after 48 hours under UV light (λ = 365 nm). Use light-protected vials.
  • pH stability: Stable in pH 4–8 (aqueous buffer, 25°C). Monitor via HPLC .

Advanced: How to model the compound’s interactions with voltage-gated sodium channels?

Answer:

  • Molecular docking: Use AutoDock Vina with NaV1.7 homology model (PDB: 6N4Q). Key interactions: π-stacking with Phe1443 and hydrogen bonding with Glu758.
  • MD simulations (GROMACS): Run 100 ns trajectories to assess binding mode stability. Compare with metaflumizone (positive control) .

Advanced: What metabolic pathways are predicted for this compound?

Answer:

  • Phase I metabolism: CYP3A4-mediated hydroxylation at the benzotriazole ring (predicted via StarDrop).
  • Phase II metabolism: Glucuronidation of the –OH group (confirmed with human liver microsomes + UDPGA).
  • Detection: LC-HRMS (Q-TOF) to identify metabolites (m/z 417.08 [M+GlcA]+) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.